3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide
Description
Properties
IUPAC Name |
1-bis(3-nitrophenyl)phosphoryl-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F6N2O5P/c21-19(22,23)12-7-13(20(24,25)26)9-18(8-12)34(33,16-5-1-3-14(10-16)27(29)30)17-6-2-4-15(11-17)28(31)32/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJUEGMQFVXDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F6N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660592 | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]bis(3-nitrophenyl)oxo-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299176-63-9 | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]bis(3-nitrophenyl)oxo-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction to Form TFPO
-
- Magnesium turnings (1.05 g) and anhydrous ether (50 mL) are placed in a three-necked round-bottom flask under nitrogen atmosphere.
- The mixture is cooled to below 5 °C using an ice bath.
- 3,5-Bis(trifluoromethyl)bromobenzene (9.71 g) is added dropwise over 1 hour with vigorous stirring.
- The reaction mixture is stirred for an additional 5 hours at low temperature.
- Diphenylphosphinic chloride (7.00 g) is then added dropwise over 1 hour.
- The reaction proceeds for 18 hours, resulting in a brown solution.
Work-up :
- The reaction mixture is acidified to pH 1 with 10% aqueous sulfuric acid.
- Water and diethyl ether are added to separate layers.
- The organic layer is collected, washed, and dried by evaporation.
- The crude TFPO is purified by washing with sodium bicarbonate solution and water, followed by rotary evaporation.
- The product is stored at room temperature and then in a freezer for crystallization.
- Fibrous off-white TFPO crystals are collected by vacuum filtration and recrystallized from hexane.
This step yields a light brown solid TFPO, which serves as the precursor for nitration.
Nitration to Form DNTFPO
-
- Purified TFPO (10.0 g) is dissolved in concentrated sulfuric acid (23 mL) in a flask equipped with nitrogen inlet and mechanical stirrer.
- The solution is cooled to 0 °C using an ice-water bath.
- Concentrated nitric acid (4.7 mL) is added dropwise over 1 hour while maintaining vigorous stirring and temperature at 0 °C.
- The mixture is stirred for 8 hours at 0 °C.
Work-up :
- The reaction mixture is poured into finely divided ice (650 g).
- The resulting yellowish solid is extracted with chloroform.
- The organic layer is washed repeatedly with sodium bicarbonate aqueous solution until neutral pH is reached.
- Solvent is removed by rotary evaporation.
- The solid is recrystallized twice from absolute ethanol to yield pale-yellow crystals of DNTFPO.
This nitration step introduces nitro groups at the 3-positions of the phenyl rings attached to phosphorus, yielding the target bis(3-nitrophenyl) derivative.
Purification and Characterization
- Recrystallization from hexane (for TFPO) and absolute ethanol (for DNTFPO) ensures high purity.
- Vacuum filtration and sublimation are used for further purification.
- Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^31P, ^19F NMR)
- Elemental analysis confirming molecular formula C20H11F6N2O5P
- Melting point determination (DNTFPO typically melts around 226–227 °C)
- Infrared spectroscopy (IR) identifying characteristic P=O and C–F bonds.
Summary Table of Preparation Steps
| Step No. | Compound | Key Reagents & Conditions | Reaction Time | Temperature | Purification Method | Yield & Notes |
|---|---|---|---|---|---|---|
| 1 | TFPO (3,5-bis(trifluoromethyl)phenyl diphenyl phosphine oxide) | Mg turnings, ether, 3,5-bis(trifluoromethyl)bromobenzene, diphenylphosphinic chloride | 5 h + 18 h | <5 °C | Washing, rotary evaporation, crystallization from hexane | Light brown solid, fibrous crystals |
| 2 | DNTFPO (bis(3-nitrophenyl)-3,5-bis(trifluoromethyl)phenyl phosphine oxide) | TFPO, conc. H2SO4, conc. HNO3 | 8 h | 0 °C | Extraction with chloroform, washing with NaHCO3, recrystallization from ethanol | Pale yellow crystals, mp 226–227 °C |
Research Findings and Notes
- The Grignard reaction is critical for introducing the 3,5-bis(trifluoromethyl)phenyl group onto the phosphine oxide core with high selectivity and yield.
- Controlled nitration at low temperature prevents over-nitration and degradation of the phosphine oxide moiety.
- Purification by recrystallization and sublimation ensures the removal of impurities, critical for obtaining high-purity materials for further applications.
- NMR and elemental analysis confirm the structural integrity and substitution pattern.
- The described methods have been validated in multiple studies and patent literature, confirming reproducibility and scalability.
Chemical Reactions Analysis
Functional Group Transformations
a. Nitro Group Reduction
-
Hydrogenation over Pd/C in ethanol converts nitro groups to amines, forming bis(3-aminophenyl)-3,5-bis(trifluoromethyl)phenylphosphine oxide (BATFPO) .
-
Critical parameters:
b. Phosphine Oxide Reactivity
-
Participates in phosphorylation reactions with Grignard reagents (e.g., RMgX) to form tertiary phosphines, though this requires prior reduction to the phosphine .
-
Reacts with electrophiles (e.g., SOCl₂) to generate phosphoryl chloride intermediates for further derivatization .
Stability Under Oxidative Conditions
-
Resists degradation in atomic oxygen (AO)-rich environments due to the formation of a protective polyphosphate surface layer .
-
Applications include coatings for aerospace materials, with erosion rates <0.1 μm/hr under simulated low Earth orbit conditions .
Role in Polymer Chemistry
-
Incorporated into polyimides as a monomer to enhance solubility and reduce dielectric constants (k = 2.3–2.7) .
-
Improves thermal stability (Tg > 300°C) and flame retardancy in polymers via phosphorous-based char formation .
This compound’s multifunctional architecture enables broad utility in catalysis, materials science, and synthetic chemistry. Its stability under aggressive conditions and tunable electronic properties make it a valuable building block for advanced functional materials.
Scientific Research Applications
Catalysis
The compound is utilized as a ligand in various catalytic reactions:
- Cross-Coupling Reactions : It plays a significant role in Suzuki-Miyaura, Heck, and Stille reactions, facilitating the formation of carbon-carbon bonds .
- Mechanism of Action : The phosphine oxide can form stable complexes with metal ions, enhancing catalytic efficiency through electron donation facilitated by the trifluoromethyl groups .
Biological Applications
In biological research, this compound is explored for its potential therapeutic applications:
- Synthesis of Bioactive Molecules : It is used in synthesizing compounds that exhibit biological activity, including enzyme inhibitors and other therapeutic agents .
- Mechanisms of Action :
- NF-κB Pathway Inhibition : Similar compounds have been shown to inhibit this pathway, which is crucial in cancer progression .
- Mitochondrial Uncoupling : The compound may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels .
| Activity | Mechanism | IC50/EC50 | Cell Line/Model |
|---|---|---|---|
| NF-κB Inhibition | Direct inhibition | nM range | Various cancer cell lines |
| Induction of Apoptosis | Mitochondrial uncoupling | μM range | Jurkat T-cells, HeLa cells |
| Pain Relief | NK-1 receptor antagonism | IC50 = 0.09 nM | Animal models |
Medicinal Chemistry
The compound shows promise in drug development:
- Therapeutic Potential : Its ability to modulate biological pathways makes it a candidate for developing new drugs targeting cancer and inflammatory diseases .
- Case Studies :
- In preclinical studies involving cervical cancer (HeLa cells), significant cytotoxicity was observed with low micromolar IC50 values linked to caspase activation and increased ROS levels .
- Another study indicated its effectiveness in reducing pro-inflammatory cytokine release in human T-cell leukemia (Jurkat) cells, suggesting potential applications in treating inflammatory conditions .
Industrial Applications
In addition to research applications, this compound is also relevant for industrial purposes:
- Advanced Materials Production : It is used in creating flame-retardant polymers and high-performance coatings due to its stability and reactivity characteristics .
Mechanism of Action
The mechanism by which 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The nitrophenyl groups provide additional binding sites, facilitating specific interactions with enzymes and receptors.
Comparison with Similar Compounds
Data Tables
Table 1: Thermal Properties of Phosphine Oxide-Derived Polyimides
| Phosphine Oxide | Tg (°C) | Tensile Strength (MPa) | Modulus (GPa) |
|---|---|---|---|
| BATFPO | 247 | 124.9 | 1.9 |
| Di-p-tolylphosphine oxide | 271 | 130.5 | 2.1 |
| TPPO | 180 | 90.0 | 1.5 |
Table 2: Solubility of BATFPO-Derived Polyimides
| Solvent | Solubility (wt%) |
|---|---|
| DMAc | 15–20 |
| NMP | 18–22 |
| Chloroform | <5 |
Biological Activity
3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide, with the chemical formula CHFNOP and CAS number 299176-63-9, is a phosphine oxide compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-cancer effects, mechanisms of action, and other pharmacological applications.
- Molecular Weight : 504.28 g/mol
- Molecular Structure : The compound features a phosphine oxide core with two nitrophenyl groups and a bis(trifluoromethyl)phenyl substituent, which contributes to its unique chemical reactivity and biological activity.
Anti-Cancer Effects
Recent studies have highlighted the anti-cancer potential of compounds related to 3,5-bis(trifluoromethyl)phenyl derivatives. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), a derivative of the compound, demonstrated significant anti-tumor activity in liver cancer models. The study showed that NHDC inhibited the growth of HepG2 and Hep3B liver cancer cells in a concentration-dependent manner (1-10.8 µM), inducing apoptosis and regulating key genes involved in cell survival pathways such as HNF 4α and STAT3 .
The mechanism by which NHDC exerts its anti-cancer effects involves:
- Activation of HNF 4α : Enhancing the expression and DNA binding activity of HNF 4α was linked to the inhibition of tumor growth.
- Inhibition of STAT3 Pathway : The compound's interaction with HNF 4α led to the suppression of STAT3 signaling, a pathway often activated in cancers that promotes cell proliferation and survival.
Pharmacological Applications
The biological activity of this compound extends beyond cancer. Its structural characteristics suggest potential applications in:
- Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating that derivatives may possess antibacterial properties.
- Anti-inflammatory Effects : Some studies have indicated that phosphine oxides can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies
Data Table
| Property | Value |
|---|---|
| CAS Number | 299176-63-9 |
| Molecular Formula | CHFNOP |
| Molecular Weight | 504.28 g/mol |
| Biological Activities | Anti-cancer, potential antibacterial |
| Mechanisms of Action | HNF 4α activation, STAT3 inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves phosphorylation reactions under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation. Metal catalysts, such as palladium complexes, may facilitate cross-coupling steps between aryl halides and phosphine precursors. Reaction optimization can employ computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable pathways, followed by experimental validation using high-throughput screening of solvents, temperatures, and catalysts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Chromatography : Use HPLC or GC with ≥98.5% purity thresholds, as validated for analogous phosphine oxides .
- Spectroscopy : Analyze P NMR for phosphorus environment (δ ~20-30 ppm for phosphine oxides) and F NMR for trifluoromethyl groups. IR spectroscopy can confirm P=O stretches (~1200 cm) .
- Thermal Analysis : Determine melting points (compare to literature) and stability via differential scanning calorimetry (DSC) .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats due to potential skin/eye irritation from nitro and trifluoromethyl groups .
- Storage : Store in airtight containers at room temperature, away from oxidizers and strong acids/bases. Monitor degradation via periodic NMR analysis to detect byproducts .
- Disposal : Follow hazardous waste guidelines for halogenated/organophosphorus compounds, using incineration with scrubbers to minimize environmental release .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (trifluoromethyl and nitro groups) influence the compound’s reactivity in catalytic or coordination chemistry?
- Methodology :
- Computational Studies : Use density functional theory (DFT) to calculate ligand electronic parameters (e.g., Tolman electronic parameter) and predict binding affinities with transition metals .
- Experimental Validation : Compare catalytic performance in cross-coupling reactions (e.g., Suzuki-Miyaura) against less electron-deficient phosphine ligands. Monitor reaction yields and turnover frequencies .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points, stability) for this compound?
- Methodology :
- Reproducibility Checks : Standardize measurement conditions (e.g., heating rate in DSC, sample purity) across labs.
- Cross-Validation : Combine DSC with thermogravimetric analysis (TGA) to distinguish melting from decomposition. Compare results with computational predictions of thermal stability .
Q. What advanced applications exist for this compound in materials science, such as coordination polymers or sensing systems?
- Methodology :
- Coordination Polymers : Synthesize metal-organic frameworks (MOFs) using the compound as a linker. Characterize via X-ray crystallography and test for selective anion sensing (e.g., fluoride) via fluorescence quenching .
- Hydrogen Bonding Studies : Use FT-IR and P NMR to analyze interactions with phenolic compounds. Correlate P=O vibrational shifts with hydrogen bond strength .
Data Contradiction Analysis
Q. How should discrepancies in spectroscopic data (e.g., P NMR chemical shifts) between studies be addressed?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
